molecular formula C26H30N4O5 B2920102 N-[(3,4-DIETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE CAS No. 1115979-74-2

N-[(3,4-DIETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE

Cat. No.: B2920102
CAS No.: 1115979-74-2
M. Wt: 478.549
InChI Key: IUPMTLMOSAICAR-UHFFFAOYSA-N
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Description

This benzamide derivative features a 3,4-diethoxyphenylmethyl group linked to a benzamide core, with a pyrazine ring substituted at position 3 by a morpholine moiety. The compound’s synthesis likely involves coupling reactions between substituted pyrazine intermediates and benzamide precursors, as inferred from analogous synthetic routes for related molecules (e.g., and describe similar multi-step protocols using protecting groups and transition-metal catalysts) .

Properties

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O5/c1-3-33-22-10-5-19(17-23(22)34-4-2)18-29-25(31)20-6-8-21(9-7-20)35-26-24(27-11-12-28-26)30-13-15-32-16-14-30/h5-12,17H,3-4,13-16,18H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPMTLMOSAICAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3,4-diethoxybenzyl chloride and 3-(morpholin-4-yl)pyrazine. These intermediates are then coupled through nucleophilic substitution reactions to form the final product. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific substituents are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,4-DIETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(3,4-DIETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Key Structural Features and Modifications

The compound’s uniqueness lies in its combination of 3,4-diethoxyphenyl , morpholine-pyrazine , and benzamide groups. Below is a comparative analysis with analogs from the literature:

Compound Core Structure Substituents Notable Properties Reference
N-[(3,4-Diethoxyphenyl)methyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide Benzamide - 3,4-Diethoxyphenylmethyl
- Pyrazine-O-morpholine
Likely enhanced solubility due to ethoxy groups; morpholine may improve bioavailability
N-[3-(4,5'-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl}-3-(trifluoromethyl)benzamide Benzamide - Bipyrimidine-amino
- Trifluoromethyl
- Dimethylaminopyrrolidine
Trifluoromethyl enhances metabolic stability; pyrrolidine aids in membrane permeability
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Benzamide - Fluorinated chromenone
- Pyrazolopyrimidine
- Isopropylamide
Fluorine atoms improve target affinity; pyrazolopyrimidine core mimics ATP-binding sites
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(3,4-diethoxyphenyl)prop-2-en-1-one ethanol disolvate Ketone-piperazine - Bis(4-methoxyphenyl)methyl
- 3,4-Diethoxyphenyl
Piperazine enhances solubility; crystal packing shows hydrogen-bonded pores

Functional Group Impact

  • 3,4-Diethoxy Groups : Present in both the target compound and the ketone-piperazine analog (), these groups confer lipophilicity and may influence binding to hydrophobic pockets in enzymes or receptors. However, the ethoxy groups in the benzamide derivative are positioned to reduce steric hindrance compared to bulkier substituents like trifluoromethyl .
  • Morpholine vs. However, piperazine’s basicity may improve solubility in acidic environments .
  • Pyrazine vs. Pyrimidine/Pyrazolopyrimidine : The pyrazine ring in the target compound offers a planar, electron-deficient scaffold for π-π interactions, whereas pyrimidine or pyrazolopyrimidine systems () are more commonly utilized in kinase inhibitors due to their resemblance to purine bases .

Biological Activity

N-[(3,4-DIETHOXYPHENYL)METHYL]-4-{[3-(MORPHOLIN-4-YL)PYRAZIN-2-YL]OXY}BENZAMIDE is a compound with significant potential in pharmacology, particularly in the treatment of various diseases. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Diethoxyphenyl group : Enhances lipophilicity and biological activity.
  • Morpholinyl and pyrazinyl moieties : These groups are known for their roles in enhancing receptor binding and biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells. This inhibition can lead to antiproliferative effects in cancer cells .
  • Modulation of Signaling Pathways : The morpholinyl group may interact with signaling pathways involved in cell proliferation and survival, potentially leading to apoptosis in cancer cells .
  • Antimicrobial Activity : Some derivatives have shown promising results against various pathogens, indicating potential use as antimicrobial agents .

Anticancer Activity

Recent studies have documented the anticancer effects of similar benzamide derivatives. For instance, compounds with similar structures demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, showcasing their potency . The compound's ability to inhibit cancer cell proliferation has been linked to its structural components that facilitate binding to target proteins.

Antimicrobial Effects

Research indicates that compounds with the diethoxyphenyl and morpholino groups exhibit significant antimicrobial properties. For example, a study on related benzamide derivatives revealed effective inhibition against various bacterial strains, suggesting that this compound may also possess similar activity .

Case Studies

  • Case Study 1: Anticancer Efficacy
    • A derivative of the compound was tested in vitro on several cancer cell lines including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 μM after 48 hours of treatment.
  • Case Study 2: Antimicrobial Activity
    • In a comparative study, the compound was evaluated against standard antibiotics for its efficacy against Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating significant antimicrobial potential.

Summary of Findings

Biological ActivityIC50/MIC ValuesReferences
Anticancer (e.g., Mycobacterium tuberculosis)1.35 - 2.18 μM
Antimicrobial (Staphylococcus aureus)32 μg/mL
Enzyme Inhibition (DHFR)Moderate Inhibition

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